1-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound features a quinazolinone core with a p-tolyl group attached to the nitrogen atom at the 1-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with p-toluidine. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions often include heating the mixture to temperatures ranging from 150°C to 200°C for several hours to ensure complete cyclization and formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the reproducibility and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents on the aromatic ring.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
1-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Methylquinazolin-4(1H)-one: Similar structure but with a methyl group at the 2-position instead of a p-tolyl group.
3-Phenylquinazolin-4(1H)-one: Features a phenyl group at the 3-position, offering different biological activities.
6-Chloroquinazolin-4(1H)-one: Contains a chlorine atom at the 6-position, which can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
CAS No. |
90070-98-7 |
---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)17-10-16-15(18)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
JXOGBXNKTJVNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.